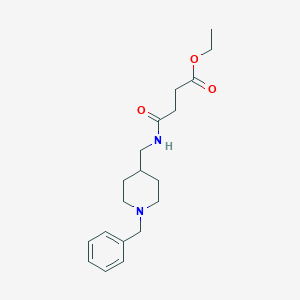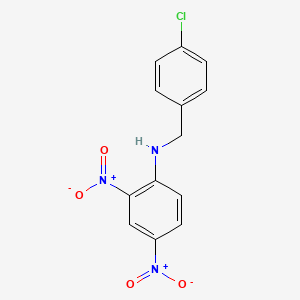![molecular formula C19H20ClN7O2 B2456075 (4-(3-(4-chlorophényl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)pipérazin-1-yl)(tétrahydrofuran-2-yl)méthanone CAS No. 920369-20-6](/img/structure/B2456075.png)
(4-(3-(4-chlorophényl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)pipérazin-1-yl)(tétrahydrofuran-2-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone is a useful research compound. Its molecular formula is C19H20ClN7O2 and its molecular weight is 413.87. The purity is usually 95%.
BenchChem offers high-quality (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité Antivirale
Les dérivés de l'indole ont été explorés pour leur potentiel antiviral. Dans le cas de ce composé, il présente une activité inhibitrice contre le virus de la grippe A. Plus précisément, le composé méthyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate a démontré des effets antiviraux prometteurs avec une valeur de CI50 de 7,53 μmol/L . De plus, d'autres dérivés de l'indole de type 4-alkyl-1-(5-fluoro-3-phényl-1H-indole-2-carbonyl)thiosemicarbazide ont montré une activité antivirale puissante contre le virus Coxsackie B4 .
Propriétés Anticancéreuses
L'échafaudage [1,2,3]triazolo[4,5-d]pyrimidine a été étudié pour son potentiel en tant qu'agent anticancéreux. Bien que des études spécifiques sur ce composé soient limitées, des dérivés apparentés ont démontré une activité antitumorale. Des recherches supplémentaires pourraient explorer ses effets sur les lignées cellulaires cancéreuses .
Activité Antioxydante
Les dérivés de l'indole possèdent souvent des propriétés antioxydantes. Bien que les preuves directes pour ce composé spécifique soient rares, ses caractéristiques structurelles suggèrent des effets antioxydants potentiels. Des études supplémentaires sont nécessaires pour confirmer son activité antioxydante .
Effets Antimicrobiens
Les dérivés de l'indole, y compris ceux contenant des motifs [1,2,3]triazolo[4,5-d]pyrimidine, ont été étudiés pour leurs propriétés antimicrobiennes. Bien qu'il n'existe pas de données directes pour ce composé, il peut présenter des effets antibactériens ou antifongiques. Des recherches futures devraient explorer son activité contre des agents pathogènes spécifiques .
Activité Anticholinestérasique
Les dérivés de l'indole ont été étudiés comme agents anticholinestérasiques potentiels. Bien qu'il n'ait pas été spécifiquement testé pour ce composé, son échafaudage indole suggère qu'il pourrait interagir avec les enzymes cholinestérasiques. Des essais supplémentaires sont nécessaires pour évaluer ses propriétés anticholinestérasiques .
Applications Thérapeutiques Potentielles
Compte tenu des diverses activités biologiques associées aux dérivés de l'indole, ce composé promet de nouvelles possibilités thérapeutiques. Les chercheurs devraient continuer à explorer ses effets pharmacologiques, y compris les applications potentielles dans le développement de médicaments .
En résumé, “(4-(3-(4-chlorophényl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)pipérazin-1-yl)(tétrahydrofuran-2-yl)méthanone” combine les motifs indole et [1,2,3]triazolo[4,5-d]pyrimidine, ce qui en fait un candidat fascinant pour diverses applications biomédicales. Cependant, des études supplémentaires sont nécessaires pour dévoiler pleinement son potentiel thérapeutique . Si vous avez d'autres questions ou si vous avez besoin d'informations supplémentaires, n'hésitez pas à demander ! 😊
Propriétés
IUPAC Name |
[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(oxolan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN7O2/c20-13-3-5-14(6-4-13)27-18-16(23-24-27)17(21-12-22-18)25-7-9-26(10-8-25)19(28)15-2-1-11-29-15/h3-6,12,15H,1-2,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUIEZJZRNTIQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
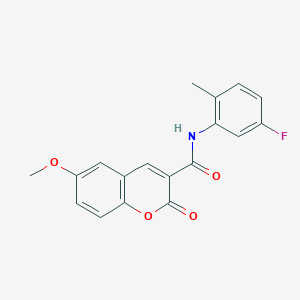
![2-Methyl-6-{[1-(thiophene-2-sulfonyl)piperidin-4-yl]oxy}pyridine](/img/structure/B2455994.png)
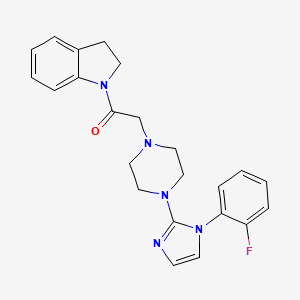

![4-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2455998.png)
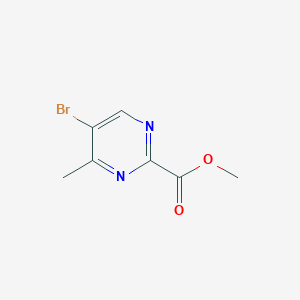
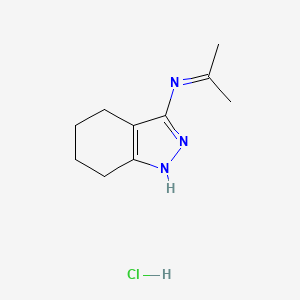
![3-[3-Ethoxy-4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B2456003.png)


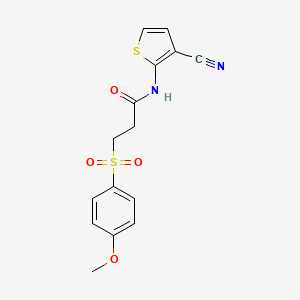
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2456011.png)
